molecular formula C20H19N3O5 B14977941 Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B14977941
M. Wt: 381.4 g/mol
InChI Key: DQPPEDVDJLUGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrimido[1,2-a]benzimidazole core substituted with a 4-hydroxy-3-methoxyphenyl group and an ethyl carboxylate ester.

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C20H19N3O5/c1-3-28-19(26)16-17(11-8-9-14(24)15(10-11)27-2)23-13-7-5-4-6-12(13)21-20(23)22-18(16)25/h4-10,16-17,24H,3H2,1-2H3,(H,21,22,25)

InChI Key

DQPPEDVDJLUGNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid. The reaction is carried out in an ethanolic solution under ultrasound irradiation . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. .

Scientific Research Applications

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. Molecular docking studies have shown that the compound can interact favorably with active residues of certain proteins, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate ()

  • Structural Differences : The benzyloxy group replaces the hydroxy group at the phenyl 4-position.
  • Physicochemical Impact :
    • Solubility : The benzyloxy group increases lipophilicity compared to the hydroxy analog, reducing aqueous solubility but enhancing membrane permeability.
    • Stability : The benzyl-protected hydroxy group improves stability under acidic/basic conditions, making it more suitable for synthetic intermediates .
  • Synthetic Utility : Benzyloxy groups are often used as protecting groups in multistep syntheses, suggesting this compound may serve as a precursor for the target molecule.

Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate ()

  • Structural Differences : Features a nitro (electron-withdrawing) group at the phenyl 4-position and a trifluoromethyl substituent on the pyrimidine ring.
  • Electronic Effects: The nitro group reduces electron density in the aromatic system, affecting reactivity in electrophilic substitutions.
  • Biological Activity : Analogs of this class exhibit antineoplastic and kinase-inhibitory activities, attributed to π-π stacking and hydrogen-bonding interactions observed in its crystal structure .

Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate ()

  • Structural Differences : Contains three methoxy groups on the phenyl ring and a methyl group on the pyrimidine ring.
  • Physicochemical Impact :
    • pKa : Predicted pKa of 5.00 suggests partial ionization at physiological pH, influencing solubility and absorption.
    • Lipophilicity : Multiple methoxy groups increase lipophilicity but may reduce aqueous solubility.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents pKa (Predicted/Experimental) Notable Properties/Bioactivity
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate (Target) C₂₁H₁₉N₃O₅ 393.39 4-hydroxy-3-methoxyphenyl, ethyl ester ~4.5–5.5 (estimated) High polarity, potential H-bond donor
Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate C₂₄H₂₅N₃O₅ 435.47 Benzyloxy, methyl N/A Enhanced stability, synthetic precursor
Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate C₂₁H₁₄F₃N₅O₄ 481.36 Nitro, trifluoromethyl ~3.8–4.5 (estimated) Antineoplastic, kinase inhibition
Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate C₂₃H₂₅N₃O₅ 423.46 2,3,4-trimethoxyphenyl, methyl 5.00 ± 0.60 Moderate lipophilicity

Key Insights from Structural and Functional Comparisons

  • Substituent Effects: Electron-Donating Groups (e.g., methoxy, hydroxy): Increase polarity and hydrogen-bonding capacity, favoring interactions with hydrophilic targets.
  • Synthetic Challenges : Protecting groups (e.g., benzyloxy) and steric hindrance (e.g., methyl) require tailored reaction conditions for efficient synthesis.
  • Biological Relevance: Compounds with nitro or trifluoromethyl groups show pronounced bioactivity, suggesting the target molecule’s hydroxy/methoxy substituents may be optimized for specific therapeutic applications.

Q & A

Q. What is the standard synthetic route for this compound, and how does its multi-step synthesis ensure regioselectivity?

The compound is typically synthesized via a modified Biginelli reaction or a one-pot cyclocondensation approach. For example, analogous pyrimido[1,2-a]benzimidazole derivatives are prepared by reacting substituted benzaldehydes (e.g., 4-hydroxy-3-methoxyphenyl derivatives) with ethyl acetoacetate and benzimidazole-2-amine in the presence of acidic catalysts (e.g., glacial acetic acid) under reflux conditions . Regioselectivity is controlled by steric and electronic effects of substituents on the aldehyde and the use of ionic liquid solvents (e.g., 3-butyl-1-methylimidazolium chloride), which enhance reaction efficiency and selectivity .

Q. Which spectroscopic and chromatographic methods are essential for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of methoxy, hydroxyl, and ester groups, with aromatic proton signals typically appearing between δ 6.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ peak at m/z 431.12 for C20_{20}H18_{18}N2_2O5_5).
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the fused tetracyclic system, with dihedral angles between aromatic rings (e.g., 3.65–3.68° for planar deviations) .
  • HPLC : Purity (>95%) is confirmed using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can reaction conditions be optimized to improve yield in scale-up synthesis?

Key optimizations include:

  • Solvent Selection : Ionic liquids (e.g., 3-butyl-1-methylimidazolium chloride) enhance reaction rates and yields compared to ethanol or toluene .
  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) or organocatalysts improve cyclization efficiency.
  • Temperature Control : Reflux at 363 K for 4–6 hours minimizes side reactions .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence physicochemical properties?

XRD studies of related compounds reveal:

  • Hydrogen Bonding : C–H···O/N interactions between the carbonyl group and adjacent aromatic protons (e.g., O1–H15 distance: 2.12 Å) stabilize the lattice .
  • π-π Stacking : Parallel imidazole and phenyl rings exhibit centroid-to-centroid distances of 3.34 Å, enhancing thermal stability .
  • Torsional Strain : Substituents on the tetrahydropyrimidine ring (e.g., 4-nitrophenyl) introduce torsional angles (e.g., N2–C2–C11–C16: 123.17°), affecting solubility .

Q. How can computational modeling predict the compound’s bioactivity against kinase targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to kinases (e.g., VEGFR2 or TIE-2) by analyzing interactions with the trifluoromethyl and carboxylate groups .
  • DFT Calculations : HOMO-LUMO gaps (~4.2 eV) predict electron-deficient regions for nucleophilic attack, correlating with kinase inhibition .

Q. What in vitro assays are suitable for evaluating antineoplastic activity?

  • MTT/Proliferation Assays : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) at IC50_{50} values <10 µM .
  • Kinase Inhibition Assays : Measure inhibition of VEGFR2 or TIE-2 phosphorylation using ELISA or Western blotting .

Q. How does polymorphism affect bioavailability, and what techniques characterize different crystalline forms?

  • DSC/TGA : Differentiate anhydrous and monohydrate forms (e.g., melting points: 215°C vs. 198°C with dehydration peaks) .
  • PXRD : Unique diffraction patterns (e.g., 2θ = 12.4°, 18.7°) identify polymorphic phases .

Q. What strategies mitigate challenges in regioselective functionalization of the benzimidazole moiety?

  • Directed Ortho-Metalation : Use of tert-butyllithium and (–)-sparteine to introduce substituents at the C6 position .
  • Protecting Groups : Temporarily shield the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) to prevent side reactions during alkylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.